

N,N-dimethyl sphingosine (d17:1) storage and handling conditions

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Compound of Interest

Compound Name: *N,N*-dimethyl sphingosine (d17:1)

Cat. No.: B2559652

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Technical Support Center: N,N-dimethyl sphingosine (d17:1)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of **N,N-dimethyl sphingosine (d17:1)**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for **N,N-dimethyl sphingosine (d17:1)**?

A1: **N,N-dimethyl sphingosine (d17:1)** should be stored at -20°C.^{[1][2][3]} It is typically supplied as a solution in ethanol or as a solid.^{[1][4]} For long-term storage, it is recommended to store it in a freezer at <-20°C for up to one year.

Q2: In which solvents is **N,N-dimethyl sphingosine (d17:1)** soluble?

A2: **N,N-dimethyl sphingosine (d17:1)** is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).^{[1][3][5]} To change the solvent from the supplied ethanol, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.^[1]

Q3: What is the stability of **N,N-dimethyl sphingosine (d17:1)** under recommended storage conditions?

A3: When stored at -20°C, **N,N-dimethyl sphingosine (d17:1)** is stable for at least two years.
[\[1\]](#)[\[5\]](#)

Q4: What is the primary mechanism of action of **N,N-dimethyl sphingosine (d17:1)**?

A4: **N,N-dimethyl sphingosine (d17:1)** is a potent and competitive inhibitor of sphingosine kinase (SphK).[\[6\]](#)[\[7\]](#)[\[8\]](#) This inhibition leads to a decrease in the cellular levels of sphingosine-1-phosphate (S1P) and an increase in the levels of ceramide.[\[6\]](#)[\[7\]](#) It is selective for SphK over Protein Kinase C (PKC).[\[8\]](#)

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when added to my aqueous cell culture medium.

- Possible Cause: **N,N-dimethyl sphingosine (d17:1)** is a lipophilic molecule with limited solubility in aqueous solutions. The final concentration in the medium may be too high, or the solvent concentration may be causing precipitation.
- Solution:
 - Prepare a concentrated stock solution: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.
 - Optimize final solvent concentration: When adding the stock solution to your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity and precipitation.
 - Serial dilutions: Perform serial dilutions of your stock solution in the appropriate solvent before adding it to the final aqueous solution to ensure rapid and uniform mixing.
 - Vortexing/Mixing: Vortex or mix the solution thoroughly immediately after adding the compound to the aqueous medium.

Issue 2: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations.

- Possible Cause: While **N,N-dimethyl sphingosine (d17:1)** can induce apoptosis in cancer cell lines, excessive or unexpected cytotoxicity could be due to the vehicle (solvent) or the compound's intrinsic properties at high concentrations.[9]
- Solution:
 - Vehicle control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the compound. This will help you distinguish between compound-specific effects and solvent-induced toxicity.
 - Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. Start with a wide range of concentrations to identify the cytotoxic threshold.
 - Incubation time: Vary the incubation time to see if the cytotoxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired biological effect without causing excessive cell death.

Issue 3: My experimental results are inconsistent between experiments.

- Possible Cause: Inconsistent results can arise from variability in compound preparation, storage, or experimental execution.
- Solution:
 - Fresh stock solutions: Prepare fresh stock solutions from the solid form if possible, or use aliquots of a master stock solution to avoid repeated freeze-thaw cycles.
 - Consistent handling: Ensure that the compound is handled consistently in every experiment, including the solvent used, final solvent concentration, and mixing procedure.
 - Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
 - Standardized protocols: Follow a standardized and detailed experimental protocol meticulously for each replicate.

Quantitative Data Summary

Parameter	Value	Reference
Storage Temperature	-20°C	[1] [2] [3]
Stability	≥ 2 years at -20°C	[1] [5]
Solubility in DMF	~10 mg/mL	[1] [3] [5]
Solubility in DMSO	~2 mg/mL	[1] [3] [5]
Solubility in Ethanol	Miscible	[3] [5]

Experimental Protocols

Protocol 1: Sphingosine Kinase Activity Assay (In Vitro)

This protocol is adapted from fluorescence-based assays and can be used to assess the inhibitory activity of **N,N-dimethyl sphingosine (d17:1)** on sphingosine kinase.

Materials:

- Recombinant human sphingosine kinase 1 (SphK1)
- **N,N-dimethyl sphingosine (d17:1)**
- Fluorescent sphingosine substrate (e.g., NBD-sphingosine)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare **N,N-dimethyl sphingosine (d17:1)** dilutions: Prepare a series of dilutions of **N,N-dimethyl sphingosine (d17:1)** in the kinase assay buffer. Also, prepare a vehicle control

(buffer with the same final solvent concentration).

- Prepare reaction mixture: In each well of a 96-well plate, add the following in order:
 - Kinase assay buffer
 - Diluted **N,N-dimethyl sphingosine (d17:1)** or vehicle control
 - Recombinant SphK1 enzyme
- Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate reaction: Add the fluorescent sphingosine substrate and ATP to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Stop reaction: Stop the reaction according to the specific fluorescent substrate kit's instructions (this may involve adding a stop solution or performing a lipid extraction).
- Measure fluorescence: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate used.
- Data analysis: Calculate the percentage of inhibition for each concentration of **N,N-dimethyl sphingosine (d17:1)** compared to the vehicle control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a general method to assess the effect of **N,N-dimethyl sphingosine (d17:1)** on cell viability.

Materials:

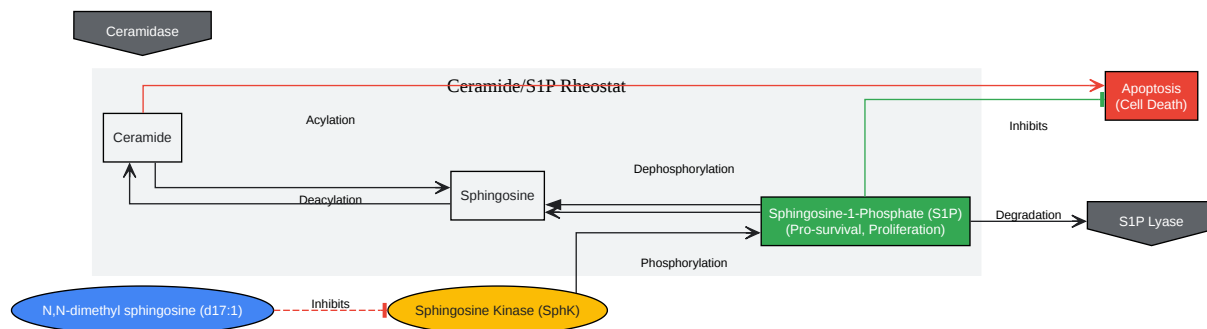
- Cells of interest
- Complete cell culture medium
- **N,N-dimethyl sphingosine (d17:1)** stock solution (in DMSO or ethanol)

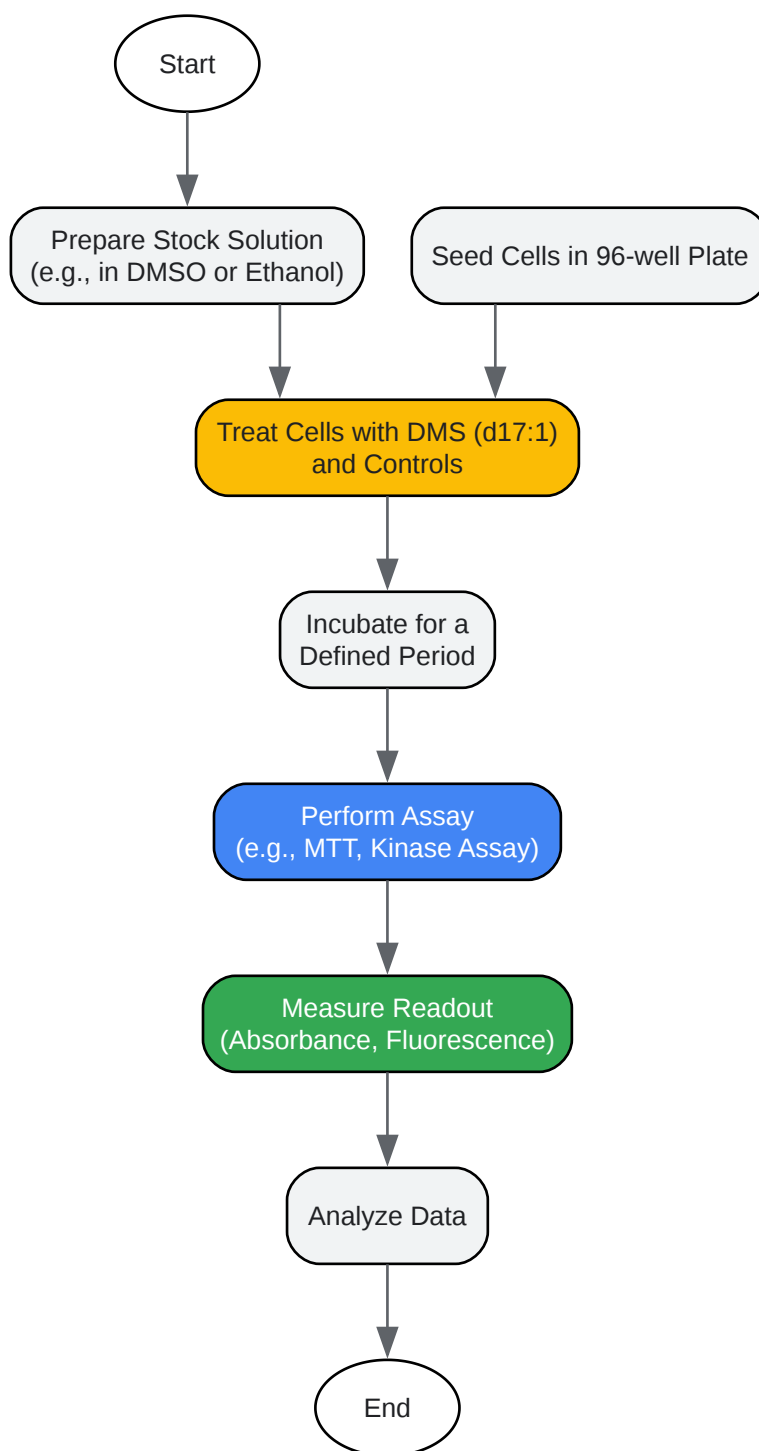
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well clear plates
- Microplate reader

Procedure:

- Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound treatment: The next day, treat the cells with various concentrations of **N,N-dimethyl sphingosine (d17:1)**. Include a vehicle control (medium with the same final solvent concentration) and a positive control for cell death if desired.
- Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add MTT reagent: After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilize formazan crystals: Carefully remove the medium and add 100-200 μ L of solubilization solution to each well. Pipette up and down to dissolve the purple formazan crystals.
- Measure absorbance: Read the absorbance at 570 nm using a microplate reader.
- Data analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations





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